Corynecin IV

Description

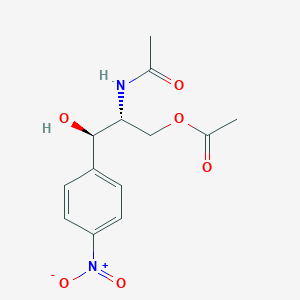

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R)-2-acetamido-3-hydroxy-3-(4-nitrophenyl)propyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6/c1-8(16)14-12(7-21-9(2)17)13(18)10-3-5-11(6-4-10)15(19)20/h3-6,12-13,18H,7H2,1-2H3,(H,14,16)/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRQNWQWGITGRM-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(COC(=O)C)C(C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](COC(=O)C)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Origin of Corynecin IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corynecin IV is a naturally occurring antibiotic belonging to the corynecin family, a group of chloramphenicol analogues. Produced by the bacterium Corynebacterium hydrocarboclastus, this compound exhibits activity against both Gram-positive and Gram-negative bacteria. This document provides a comprehensive overview of the origin of this compound, detailing its producing organism, chemical structure, and the current understanding of its biosynthesis. This guide also outlines plausible experimental protocols for its production, isolation, and characterization, and presents available quantitative data. While the complete biosynthetic pathway and its genetic regulation are yet to be fully elucidated, this guide synthesizes the existing knowledge to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Introduction

The corynecins are a family of antibiotics produced by Corynebacterium hydrocarboclastus. These compounds are structurally related to chloramphenicol, sharing the p-nitrophenylserinol backbone but differing in the N-acyl and O-acetyl substitutions. This compound, specifically, is the 3-O-acetyl derivative of Corynecin I (N-acetyl-p-nitrophenylserinol). This modification influences its biological activity and physicochemical properties. Understanding the origin of this compound, from its microbial producer to its biosynthetic pathway, is crucial for potential bioengineering efforts to improve yields or generate novel analogues with enhanced therapeutic properties.

Producing Organism and Fermentation

This compound is produced by Corynebacterium hydrocarboclastus. Fermentation studies have been conducted to optimize the production of the corynecin complex.

Fermentation Parameters

Quantitative data from fermentation studies for the production of the corynecin complex are summarized in the table below. It is important to note that these data represent the total corynecin yield, and not specifically that of this compound.

| Parameter | Value/Condition | Reference |

| Producing Organism | Corynebacterium hydrocarboclastus KY 8835 | [1] |

| Carbon Source | Acetate | [1] |

| Total Corynecin Yield | 28 mM | [1] |

| Medium Additives | 1% KCl and 1% NaCl (added 12 hours after inoculation) | [1] |

| pH Control | Continuous feeding of a solution containing 50% Acetic Acid, 9% Ammonium Acetate, and 0.2% KH2PO4 | [1] |

Chemical Structure and Properties

The chemical structure of this compound has been elucidated as D-(-)-threo-1-p-nitrophenyl-2-acetamido-3-acetoxypropanol.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C13H16N2O6 |

| Molecular Weight | 296.28 g/mol |

| Stereochemistry | D-(-)-threo |

Biosynthesis of this compound

The complete biosynthetic pathway of this compound in Corynebacterium hydrocarboclastus has not been fully elucidated. However, based on its structure and analogy to chloramphenicol biosynthesis, a putative pathway can be proposed. The biosynthesis can be divided into two main parts: the formation of the p-nitrophenylserinol core and the subsequent acylation and acetylation steps.

Putative Biosynthesis of the p-Nitrophenylserinol Core

The biosynthesis of the p-nitrophenylserinol backbone is thought to proceed through the shikimate pathway, which is responsible for the synthesis of aromatic amino acids.

Caption: Putative biosynthetic pathway of the p-nitrophenylserinol core.

Acylation and Acetylation Steps

The p-nitrophenylserinol core is then modified by the addition of an acetyl group at the amino position to form Corynecin I, followed by acetylation at the 3-hydroxyl group to yield this compound. The acetyl group for the N-acetylation is likely derived from primary metabolism.

Caption: Final acylation and acetylation steps in this compound biosynthesis.

Experimental Protocols

Detailed experimental protocols for the isolation and purification of this compound are not extensively published. The following are generalized protocols based on standard methods for natural product isolation.

Fermentation and Extraction Workflow

Caption: General experimental workflow for this compound production and analysis.

Protocol for Isolation and Purification

-

Fermentation: Culture Corynebacterium hydrocarboclastus in a suitable production medium (e.g., acetate-based medium) under optimal conditions (temperature, pH, aeration) for a specified duration.

-

Harvesting: Separate the bacterial biomass from the culture broth by centrifugation (e.g., 10,000 x g for 20 minutes at 4°C).

-

Extraction: Extract the supernatant with an appropriate organic solvent such as ethyl acetate. Pool the organic layers and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Chromatographic Purification:

-

Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate fractions based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purify the active fractions using preparative HPLC with a suitable column (e.g., C18) and mobile phase to isolate pure this compound.

-

Protocol for Structural Characterization

-

Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the purified compound using high-resolution mass spectrometry (HR-MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the chemical structure of this compound using 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy.

-

Chiral Analysis: Determine the stereochemistry of the molecule using methods such as chiral HPLC or by comparing its optical rotation with known standards.

Gaps in Knowledge and Future Directions

While the fundamental aspects of this compound's origin have been established, significant gaps in our knowledge remain. Future research should focus on:

-

Elucidation of the complete biosynthetic pathway: Identification and characterization of the enzymes and genes responsible for the synthesis of the p-nitrophenylserinol core and the subsequent modification steps.

-

Genetic analysis: Sequencing the genome of Corynebacterium hydrocarboclastus to identify the corynecin biosynthetic gene cluster.

-

Regulatory studies: Investigating the signaling pathways and regulatory networks that control corynecin production.

-

Bioengineering: Utilizing the biosynthetic knowledge to engineer strains for improved this compound production or for the generation of novel, more potent analogues.

Conclusion

This compound represents an interesting member of the chloramphenicol family of antibiotics with a distinct microbial origin. This guide has summarized the current understanding of its production by Corynebacterium hydrocarboclastus, its chemical nature, and its putative biosynthetic origins. The provided experimental frameworks offer a starting point for researchers aiming to further investigate this natural product. Addressing the existing knowledge gaps through advanced genetic and biochemical studies will be pivotal in unlocking the full potential of corynecins for therapeutic applications.

References

An In-depth Technical Guide to the Biosynthesis of Corynecin IV

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corynecin IV is a naturally occurring antibiotic belonging to the chloramphenicol analogue family, produced by the bacterium Corynebacterium hydrocarboclastus. Its unique structure, featuring an N-acetyl group and a C1-O-acetyl group, distinguishes it from other corynecins and the parent compound, chloramphenicol. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established knowledge of chloramphenicol biosynthesis and the fragmented information available for corynecins. This document outlines the putative enzymatic steps, the likely precursor molecules, and a model for the biosynthetic gene cluster. Furthermore, it presents available quantitative data on corynecin production and details relevant experimental protocols for the elucidation of this and similar biosynthetic pathways.

Introduction

The corynecins are a group of chloramphenicol-like compounds isolated from Corynebacterium hydrocarboclastus. These compounds share the D-(-)-threo-1-p-nitrophenyl-2-amino-1,3-propanediol backbone but differ in their N-acyl and O-acyl substitutions. This compound, chemically identified as N-[(1R,2R)-1-[(acetyloxy)methyl]-2-hydroxy-2-(4-nitrophenyl)ethyl]-acetamide, exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Understanding its biosynthesis is crucial for potential bioengineering efforts to improve its production or generate novel, more potent derivatives. While the complete biosynthetic pathway of this compound has not been fully elucidated, a plausible route can be proposed based on the well-characterized chloramphenicol biosynthetic pathway and studies on other corynecin analogues.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to occur in three main stages:

-

Synthesis of the p-aminophenylalanine (PAPA) precursor via the shikimate pathway.

-

Formation of the D-(-)-threo-1-p-nitrophenyl-2-amino-1,3-propanediol core structure.

-

Tailoring steps involving N-acetylation and O-acetylation.

Synthesis of the Core p-Nitrophenylserinol Structure

The initial steps of the pathway are likely analogous to those of chloramphenicol biosynthesis, originating from the primary metabolic intermediates phosphoenolpyruvate and erythrose-4-phosphate, which enter the shikimate pathway to produce chorismic acid.

A proposed logical workflow for the initial steps is as follows:

Tailoring Steps: N- and O-Acetylation

Following the formation of the core amino-diol structure, two crucial tailoring steps are proposed to yield this compound:

-

N-Acetylation: The amino group at the C2 position is acetylated. Studies on Corynecin I suggest that the acetyl group is derived from precursors such as acetate, pyruvate, or L-alanine, which can all be converted to acetyl-CoA. This reaction is likely catalyzed by an N-acetyltransferase .

-

O-Acetylation: The primary hydroxyl group on the propanediol side chain is subsequently acetylated. This step is the defining feature of this compound. The acetyl donor is presumed to be acetyl-CoA, and the reaction is catalyzed by an O-acetyltransferase .

The final proposed pathway is illustrated below:

Unveiling the Antibacterial Potential of Corynecin IV: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynecin IV is a member of the corynecin complex, a group of naturally occurring chloramphenicol-like acyl nitrophenylpropylamines.[1] First isolated from Corynebacterium hydrocarboclastus in 1972, this class of compounds has garnered interest for its antibacterial properties.[1] this compound, like its analogues, exhibits activity against both Gram-positive and Gram-negative bacteria. While it is noted to be less potent than chloramphenicol, it demonstrates a similar spectrum of species selectivity. This document provides a comprehensive technical guide on the antibacterial spectrum of this compound, including available data on related compounds, presumed mechanisms of action, and detailed experimental protocols for its evaluation.

Quantitative Antibacterial Spectrum

Antimicrobial Activity of Related Corynecins

The following table summarizes the available MIC data for Corynecin III, a closely related analogue of this compound. This information is provided as a surrogate to illustrate the potential antibacterial spectrum of this class of compounds.

| Bacterial Species | Strain | Minimum Inhibitory Concentration (MIC) of Corynecin III (µg/mL) |

| Enterococcus faecalis | Not Specified | 2.6 - 83 |

| Staphylococcus aureus | Not Specified | 2.6 - 83 |

| Bacillus subtilis | Not Specified | 2.6 - 83 |

| Escherichia coli | Not Specified | 2.6 - 83 |

| Pseudomonas aeruginosa | Not Specified | 2.6 - 83 |

| Proteus vulgaris | Not Specified | 2.6 - 83 |

| Shigella sonnei | Not Specified | 2.6 - 83 |

| Salmonella typhosa | Not Specified | 2.6 - 83 |

| Klebsiella pneumoniae | Not Specified | 2.6 - 83 |

Data sourced from Cayman Chemical, citing Suzuki, T., Honda, H., and Katsumata, R. (1972). Production of antibacterial compounds analogous to chloramphenicol by a n-paraffin-grown bacterium. Agr. Biol. Chem. 36(12), 2223-2228.[2]

Mechanism of Action: A Presumed Pathway

As a chloramphenicol-like antibiotic, this compound is presumed to exert its antibacterial effect through the inhibition of bacterial protein synthesis. This mechanism involves binding to the 50S ribosomal subunit and inhibiting the peptidyl transferase step of peptide bond formation.

Caption: Presumed mechanism of action for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antibacterial spectrum of a compound like this compound.

Bacterial Strains and Culture Conditions

A diverse panel of clinically relevant Gram-positive and Gram-negative bacterial strains should be used. This panel should include representatives from the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).

-

Culture Media: Mueller-Hinton Broth (MHB) is the standard medium for susceptibility testing of non-fastidious aerobic and facultatively anaerobic bacteria. For fastidious organisms, appropriate supplemented media such as Haemophilus Test Medium (HTM) or Mueller-Hinton agar with 5% sheep blood should be used.

-

Incubation Conditions: Cultures are typically incubated at 35 ± 2 °C in ambient air for 16-20 hours. For certain organisms, such as Streptococcus pneumoniae, incubation in an atmosphere of 5% CO₂ is required.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test. The broth microdilution method is a widely accepted standard procedure.

-

Preparation of Inoculum: A standardized inoculum is prepared from a fresh (18-24 hour) culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Antimicrobial Agent Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plates are then incubated under the appropriate conditions.

-

Interpretation of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well. A growth control (no antibiotic) and a sterility control (no bacteria) are included for each assay.

Caption: Experimental workflow for MIC determination.

Conclusion

This compound represents a potentially valuable scaffold for the development of new antibacterial agents, particularly given its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its chloramphenicol-like mechanism of action, targeting bacterial protein synthesis, is a well-established and effective strategy. However, a significant data gap exists regarding its specific in vitro potency against a comprehensive panel of clinically relevant bacterial isolates. Further research is imperative to fully elucidate the antibacterial spectrum and therapeutic potential of this compound. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations and generating the critical data needed to advance the development of this promising compound.

References

An In-Depth Technical Guide to Corynecin IV and its Analogues (Corynecin I, II, III, V)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corynecins are a group of chloramphenicol-like antibiotics produced by the bacterium Corynebacterium hydrocarboclastus. This technical guide provides a comprehensive overview of Corynecin IV and its naturally occurring analogues: Corynecin I, II, III, and V. It details their chemical structures, biological activities, and mechanism of action. This document also outlines experimental protocols for their production, isolation, and antimicrobial susceptibility testing, and includes visualizations of key biological pathways and experimental workflows to support further research and development in this area.

Introduction

The corynecin family of compounds was first isolated from Corynebacterium hydrocarboclastus grown on n-paraffin.[1] They are notable for their structural similarity to chloramphenicol, a broad-spectrum antibiotic. This structural analogy suggests a similar mechanism of action, primarily the inhibition of bacterial protein synthesis.[2][3][4] Like chloramphenicol, corynecins exhibit activity against both Gram-positive and Gram-negative bacteria.[1] This guide aims to consolidate the available technical information on Corynecins I, II, III, IV, and V to serve as a valuable resource for researchers in the fields of microbiology, medicinal chemistry, and drug discovery.

Chemical Structures and Properties

The core structure of the corynecins is D-(-)-threo-1-p-nitrophenyl-2-amino-1,3-propanediol, which they share with chloramphenicol. The analogues differ in the N-acyl group attached to the amino function.

Table 1: Chemical Structures and Properties of Corynecin Analogues

| Compound | N-Acyl Group | Molecular Formula | Molecular Weight ( g/mol ) |

| Corynecin I | Acetyl | C₁₁H₁₄N₂O₅ | 254.24 |

| Corynecin II | Propionyl | C₁₂H₁₆N₂O₅ | 268.27 |

| Corynecin III | Isobutyryl | C₁₃H₁₈N₂O₅ | 282.29 |

| This compound | N-Acetyl-O-acetyl | C₁₃H₁₆N₂O₆ | 296.28 |

| Corynecin V | N-Propionyl-O-acetyl | C₁₄H₁₈N₂O₆ | 310.30 |

Biological Activity and Mechanism of Action

Antimicrobial Spectrum

Corynecins demonstrate a broad spectrum of antibacterial activity, inhibiting the growth of various Gram-positive and Gram-negative bacteria. The potency of each analogue varies, with Corynecin III showing significant activity against several bacterial strains.

Table 2: Minimum Inhibitory Concentrations (MIC) of Corynecin III

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus 209P | 6.25 |

| Bacillus subtilis PCI 219 | 3.13 |

| Escherichia coli K-12 | 12.5 |

| Shigella sonnei | 6.25 |

| Salmonella typhi | 6.25 |

| Klebsiella pneumoniae | 12.5 |

| Pseudomonas aeruginosa | >100 |

| Proteus vulgaris | 25 |

Mechanism of Action: Inhibition of Protein Synthesis

The structural similarity of corynecins to chloramphenicol strongly indicates that they share a common mechanism of action. Chloramphenicol inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding action interferes with the peptidyl transferase step of peptide bond formation, thus halting protein elongation.

References

- 1. INHIBITION OF PROTEIN SYNTHESIS IN MAMMALIAN CELL-FREE SYSTEMS BY CHLORAMPHENICOL - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]

- 3. Antibiotics inhibiting protein synthesis 3 chloramphenicol and macrolides 03 05-2018 | PPT [slideshare.net]

- 4. ldh.la.gov [ldh.la.gov]

The Physicochemical Landscape of Corynecin IV: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical framework for assessing the solubility and stability of Corynecin IV. As of the latest literature review, specific quantitative data for this compound's solubility and stability profiles are not extensively available in the public domain. The experimental protocols and data tables presented herein are based on established methodologies for active pharmaceutical ingredients (APIs) and are intended to serve as a guide for researchers undertaking such investigations.

Introduction

This compound is a member of the corynecin family of antibiotics, which are chloramphenicol-like compounds isolated from Corynebacterium hydrocarboclastus.[1] These compounds have garnered interest due to their antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] For any compound to advance in the drug development pipeline, a thorough understanding of its physicochemical properties is paramount. Solubility and stability are critical determinants of a drug's bioavailability, formulation, and shelf-life. This guide outlines the essential experimental protocols and data presentation formats for the comprehensive characterization of this compound's solubility and stability.

Solubility Assessment

A drug's solubility profoundly influences its absorption and distribution in the body. The following sections detail a systematic approach to determining the solubility of this compound in various relevant media.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[2]

Materials:

-

This compound (pure substance)

-

A selection of solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH levels, ethanol, methanol, dimethyl sulfoxide (DMSO))

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable detector or a UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The goal is to have a saturated solution with undissolved solid remaining.

-

Place the vials in a temperature-controlled orbital shaker. The temperature should be maintained at a physiologically relevant temperature, such as 37°C, or at various temperatures to assess the temperature dependence of solubility.[2]

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally.[2]

-

After the incubation period, visually inspect the samples to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant without disturbing the solid pellet.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculate the solubility in mg/mL or µg/mL.

Data Presentation: Solubility of this compound

The following tables provide a structured format for presenting the solubility data for this compound.

Table 1: Solubility of this compound in Various Solvents at 37°C

| Solvent | Solubility (mg/mL) | Standard Deviation |

| Deionized Water | Data to be determined | Data to be determined |

| PBS (pH 5.0) | Data to be determined | Data to be determined |

| PBS (pH 7.4) | Data to be determined | Data to be determined |

| PBS (pH 9.0) | Data to be determined | Data to be determined |

| Ethanol | Data to be determined | Data to be determined |

| Methanol | Data to be determined | Data to be determined |

| DMSO | Data to be determined | Data to be determined |

Table 2: Temperature Dependence of this compound Solubility in Aqueous Buffer (pH 7.4)

| Temperature (°C) | Solubility (mg/mL) | Standard Deviation |

| 4 | Data to be determined | Data to be determined |

| 25 (Room Temperature) | Data to be determined | Data to be determined |

| 37 | Data to be determined | Data to be determined |

Workflow for Solubility Determination

References

Corynecin IV molecular weight and formula C13H16N2O6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynecin IV is a member of the corynecin complex, a group of natural products isolated from Corynebacterium hydrocarboclastus. These compounds are structurally related to chloramphenicol and exhibit antibacterial activity. This document provides a technical overview of this compound, including its physicochemical properties, and available information on its biological activity and mechanism of action, drawing parallels with related compounds where specific data for this compound is unavailable.

Physicochemical Properties of this compound

This compound is characterized by the chemical formula C₁₃H₁₆N₂O₆ and a molecular weight of approximately 296.28 g/mol . A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆N₂O₆ | N/A |

| Molecular Weight | 296.28 g/mol | N/A |

| CAS Number | 40958-11-0 | N/A |

Antibacterial Activity

| Bacterial Strain | Antibiotic | MIC (µg/mL) |

| Staphylococcus aureus | Chloramphenicol | 2 - 8 |

| Escherichia coli | Chloramphenicol | 2 - 4 |

| Pseudomonas aeruginosa | Chloramphenicol | 8 - >128 |

Note: These MIC values are representative for Chloramphenicol and are provided for comparative purposes. Specific MIC values for this compound are not currently available.

Mechanism of Action: Inhibition of Protein Synthesis

It is highly probable that this compound, like its structural analog chloramphenicol, acts by inhibiting bacterial protein synthesis. This mechanism involves the binding to the 50S ribosomal subunit and subsequent inhibition of the peptidyl transferase enzyme. This enzyme is crucial for the formation of peptide bonds between amino acids, an essential step in protein elongation.

Signaling Pathway: Interference with Bacterial Translation

The binding of this compound to the bacterial ribosome is expected to disrupt the normal translation process, leading to the cessation of protein synthesis and ultimately inhibiting bacterial growth.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. However, standard methodologies for the isolation, purification, and characterization of similar natural products can be adapted.

General Workflow for Isolation and Characterization

The following diagram illustrates a general workflow that could be applied for the study of this compound.

Caption: General experimental workflow for this compound research.

Protocol: Inhibition of Peptidyl Transferase Activity (Conceptual)

A common method to assess the inhibition of peptidyl transferase is the "fragment reaction" assay. A detailed protocol specific to this compound would need to be empirically developed.

-

Preparation of Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli).

-

Substrate Preparation: Synthesize or obtain a radiolabeled peptidyl-tRNA fragment (e.g., N-acetyl-[³H]Phe-tRNA) and a puromycin acceptor substrate.

-

Inhibition Assay:

-

Incubate the ribosomes with varying concentrations of this compound.

-

Initiate the reaction by adding the radiolabeled donor and acceptor substrates.

-

Allow the reaction to proceed for a defined time at an optimal temperature.

-

-

Product Analysis:

-

Stop the reaction and extract the N-acetyl-[³H]Phe-puromycin product.

-

Quantify the product formation using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of inhibition at each this compound concentration.

-

Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the peptidyl transferase activity.

-

Conclusion

This compound represents a potentially interesting antibacterial compound from a natural source. Its structural similarity to chloramphenicol strongly suggests a mechanism of action involving the inhibition of bacterial protein synthesis. However, a significant lack of specific experimental data for this compound in the public domain highlights the need for further research to fully characterize its antibacterial spectrum, potency, and precise molecular interactions with the bacterial ribosome. The experimental frameworks provided in this document offer a starting point for researchers interested in exploring the therapeutic potential of this and other related natural products.

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Corynecin IV

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corynecin IV is a naturally occurring antibiotic belonging to the chloramphenicol-like acyl nitrophenylpropylamine family, isolated from the bacterium Corynebacterium hydrocarboclastus. Possessing activity against both Gram-positive and Gram-negative bacteria, this compound is a compound of interest for antibiotic research and development. This document provides a detailed protocol for the isolation and purification of this compound from bacterial culture, including fermentation, extraction, and chromatographic separation techniques. Quantitative data from representative purification steps are summarized, and a logical workflow is presented to guide researchers in obtaining high-purity this compound for further studies.

Introduction

The corynecin family of antibiotics, produced by Corynebacterium hydrocarboclastus, represents a group of chloramphenicol analogues with potential therapeutic applications. This compound, specifically N-[(1R,2R)-1-[(acetyloxy)methyl]-2-hydroxy-2-(4-nitrophenyl)ethyl]-acetamide, is a notable member of this family. The isolation and purification of individual corynecins are essential for detailed structure-activity relationship studies, mechanism of action investigations, and preclinical development. This protocol outlines a robust methodology for the selective isolation and purification of this compound.

Data Presentation

A successful purification strategy for this compound will involve several key stages, each with an associated yield and purity. The following table summarizes expected outcomes at each step of the purification process. Please note that these values are representative and may vary depending on the specific fermentation yield and experimental conditions.

| Purification Step | Starting Material | Product | Typical Yield (%) | Typical Purity (%) |

| Fermentation & Extraction | C. hydrocarboclastus Culture Broth | Crude Corynecin Extract | 80-90 | 10-20 |

| Silica Gel Chromatography | Crude Corynecin Extract | Enriched this compound Fraction | 50-60 | 60-70 |

| Preparative HPLC | Enriched this compound Fraction | Purified this compound | 70-80 | >98 |

| Crystallization | Purified this compound | Crystalline this compound | 80-90 | >99 |

Experimental Protocols

Fermentation of Corynebacterium hydrocarboclastus

The production of corynecins is highly dependent on the fermentation conditions. While specific media compositions can be optimized to favor the production of certain corynecin analogues, a general protocol for the cultivation of Corynebacterium hydrocarboclastus is as follows:

Materials:

-

Corynebacterium hydrocarboclastus (e.g., KY 4339)

-

Seed culture medium (e.g., Nutrient Broth)

-

Production medium (a defined medium containing a suitable carbon source like acetate, and other essential nutrients)

-

Fermentor with pH, temperature, and aeration control

Protocol:

-

Inoculate a seed culture of C. hydrocarboclastus in the seed culture medium and incubate at 30°C with shaking until a desired cell density is reached.

-

Transfer the seed culture to the production fermentor containing the production medium.

-

Maintain the fermentation at 30°C with controlled pH (e.g., neutral pH) and adequate aeration.

-

Monitor the production of corynecins over time using a suitable analytical method (e.g., analytical HPLC).

-

Harvest the culture broth at the peak of corynecin production (typically after 48-72 hours).

Extraction of Crude Corynecins

Materials:

-

Fermentation broth

-

Ethyl acetate

-

Centrifuge

-

Rotary evaporator

Protocol:

-

Centrifuge the harvested fermentation broth to separate the bacterial cells from the supernatant.

-

Collect the supernatant containing the secreted corynecins.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Pool the organic (ethyl acetate) layers.

-

Concentrate the pooled organic extract under reduced pressure using a rotary evaporator to obtain the crude corynecin extract.

Silica Gel Column Chromatography

This step aims to separate the different corynecin analogues and other impurities from the crude extract.

Materials:

-

Crude corynecin extract

-

Silica gel (for column chromatography)

-

Solvent system (e.g., a gradient of chloroform and methanol)

-

Chromatography column

-

Fraction collector

Protocol:

-

Prepare a silica gel column packed in the initial mobile phase (e.g., 100% chloroform).

-

Dissolve the crude corynecin extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a stepwise or linear gradient of increasing polarity (e.g., increasing the percentage of methanol in chloroform).

-

Collect fractions using a fraction collector.

-

Analyze the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

-

Pool the fractions containing this compound.

-

Evaporate the solvent from the pooled fractions to obtain an enriched this compound fraction.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is employed for the final purification of this compound to a high degree of purity.

Materials:

-

Enriched this compound fraction

-

Preparative HPLC system with a suitable column (e.g., C18)

-

Mobile phase (e.g., a mixture of acetonitrile and water or methanol and water)

-

Fraction collector

Protocol:

-

Dissolve the enriched this compound fraction in the HPLC mobile phase.

-

Inject the sample onto the preparative HPLC column.

-

Elute the column with an isocratic or gradient mobile phase optimized for the separation of this compound from other closely related compounds.

-

Monitor the elution profile using a UV detector.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction to obtain purified this compound.

Crystallization

Crystallization can be used to obtain this compound in a highly pure, crystalline form, which is ideal for structural analysis and long-term storage.

Materials:

-

Purified this compound

-

Suitable solvent system for crystallization (e.g., ethanol-water, acetone-hexane)

Protocol:

-

Dissolve the purified this compound in a minimal amount of a suitable hot solvent.

-

Slowly cool the solution to room temperature and then to 4°C to induce crystallization.

-

Alternatively, use an anti-solvent precipitation method by slowly adding a non-solvent to a solution of this compound until turbidity is observed, followed by cooling.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Visualization of Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Application Notes & Protocols: Culturing Corynebacterium hydrocarboclastus for Corynecin IV Production

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for the cultivation of Corynebacterium hydrocarboclastus and the directed biosynthesis of Corynecin analogs. This document outlines a high-yield fed-batch fermentation strategy and a precursor feeding protocol to potentially produce Corynecin IV, a hypothetical N-butyryl analog of the naturally occurring Corynecins I, II, and III.

Introduction

Corynebacterium hydrocarboclastus is a Gram-positive bacterium known for its ability to produce Corynecins, a family of antibiotics that are analogs of chloramphenicol.[1] The primary characterized products are Corynecin I (N-acetyl), Corynecin II (N-propionyl), and Corynecin III (N-isobutyryl).[2] These compounds share the same p-nitrophenylserinol backbone but differ in their N-acyl side chains, which are derived from various metabolic precursors.[2]

Research has demonstrated that the biosynthesis of these side chains can be influenced by supplementing the culture medium with specific amino acids or keto acids.[2] For instance, the addition of L-valine promotes the production of Corynecin III.[2] This principle of precursor-directed biosynthesis opens the possibility of generating novel Corynecin analogs not found in nature.

This document provides a comprehensive protocol based on the high-yield production of the Corynecin backbone using an acetate-based fed-batch culture. It further describes a hypothetical framework for producing This compound (N-butyryl-p-nitrophenylserinol) by supplementing the fermentation with precursors such as L-norvaline or α-ketovalerate.

Data Presentation: Fermentation & Biosynthesis Parameters

Quantitative data from literature and proposed experimental parameters are summarized below for clarity and comparison.

Table 1: Optimized Fermentation Parameters for High-Yield Corynecin Production Data adapted from studies on Corynebacterium hydrocarboclastus KY 8835.

| Parameter | Optimal Condition / Value | Notes |

| Organism | Corynebacterium hydrocarboclastus KY 8835 | High-yield producer of Corynecins. |

| Primary Carbon Source | Acetate | Results in the highest production yield (up to 28 mM total Corynecins). |

| Fermentation Type | Fed-batch | Maintains optimal concentrations of acetate, ammonium, and phosphate. |

| Temperature | 30 - 37°C | Standard range for most Corynebacterium species. |

| pH | 7.5 - 7.8 | Controlled via fed-batch solution. |

| Aeration | High (Aerobic) | Corynebacterium species are generally aerobic. |

| Production Stimulators | 1% KCl and 1% NaCl | Added 12 hours post-inoculation to stimulate production. |

| Fed-Batch Solution | 50% Acetic Acid, 9% Ammonium Acetate, 0.2% KH₂PO₄ | Used as a pH-controlling agent and nutrient feed. |

Table 2: Precursor-Directed Biosynthesis of Corynecin Analogs Based on established precursor relationships for Corynecins I, II, and III.

| Target Compound | N-Acyl Group | Primary Precursor(s) | Precursor Origin |

| Corynecin I | N-Acetyl | Acetate, Pyruvate, L-Alanine | Central Carbon Metabolism |

| Corynecin II | N-Propionyl | L-Threonine, L-Homoserine, L-Methionine, α-Ketobutyrate | Amino Acid Metabolism |

| Corynecin III | N-Isobutyryl | L-Valine, α-Ketoisovalerate | Amino Acid Metabolism |

| This compound (Hypothetical) | N-Butyryl | L-Norvaline, α-Ketovalerate | Amino Acid Metabolism |

Visualization of Workflow and Pathways

The following diagrams illustrate the experimental workflow and the biosynthetic logic for producing different Corynecin analogs.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Corynecin IV

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Corynecin IV, a chloramphenicol-like antibiotic.[1][2] this compound is an acyl nitrophenylpropylamine produced by Corynebacterium hydrocarboclastus.[2] Given its structural similarity to chloramphenicol, this method has been adapted from established protocols for related antibiotic compounds.[1][3] The described protocol is suitable for the analysis of this compound in bulk substance and can be adapted for various research and drug development applications.

Introduction

This compound belongs to a group of naturally occurring antibiotics that are structurally analogous to chloramphenicol. These compounds are of interest to researchers for their potential antibacterial properties. Accurate and precise analytical methods are crucial for the characterization, quantification, and quality control of this compound in research and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) offers the specificity and sensitivity required for such analyses. This document provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method with UV detection.

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of this compound.

1. Materials and Reagents

-

This compound reference standard (purity ≥99%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (reagent grade)

-

Phosphate buffer components (e.g., monobasic and dibasic potassium phosphate)

2. Instrumentation

-

HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Analytical column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Data acquisition and processing software.

3. Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

| Parameter | Condition |

| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 0-1 min: 15% B1-10 min: 15-80% B10-12 min: 80% B12-13 min: 80-15% B13-18 min: 15% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 275 nm |

| Injection Volume | 10 µL |

| Run Time | 18 minutes |

4. Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase initial conditions (85:15 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Sample Preparation

-

For bulk substance analysis, accurately weigh and dissolve the sample in methanol to a known concentration. Further dilute with the mobile phase to fall within the calibration range.

-

For analysis in complex matrices (e.g., fermentation broth, biological samples), sample clean-up procedures such as protein precipitation with acetonitrile or solid-phase extraction (SPE) may be necessary to remove interfering substances.

6. Method Validation Parameters (Hypothetical Data)

The following table summarizes the typical performance characteristics of this method, based on data from similar antibiotic analyses.

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

| Retention Time | Approximately 7.5 min |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: General workflow for this compound analysis by HPLC.

Signaling Pathway Diagram (Hypothetical)

As this compound is a chloramphenicol analog, it is hypothesized to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. The following diagram illustrates this proposed mechanism of action.

References

Mass Spectrometry Analysis of Corynecin IV: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynecin IV is a naturally occurring antibiotic belonging to the chloramphenicol family of compounds, produced by the bacterium Corynebacterium hydrocarboclastus.[1] Structurally identified as N-[(1R,2R)-1-[(acetyloxy)methyl]-2-hydroxy-2-(4-nitrophenyl)ethyl]-acetamide, it shares a core structure with chloramphenicol, a broad-spectrum antibiotic.[1] Like chloramphenicol, this compound exhibits activity against both Gram-positive and Gram-negative bacteria.[1] Understanding the physicochemical properties and employing robust analytical methods for the detection and quantification of this compound are crucial for research, quality control in fermentation processes, and further drug development.

This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The methodologies outlined herein are designed to provide a framework for the sensitive and specific detection and quantification of this compound in various sample matrices, particularly from bacterial cultures.

Quantitative Data Summary

The following table summarizes the key quantitative mass spectrometry data for this compound. The theoretical mass-to-charge ratios (m/z) for the precursor and predicted product ions are provided. These values are essential for setting up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for targeted quantification.

| Analyte | Chemical Formula | Molecular Weight (Da) | Precursor Ion [M+H]⁺ (m/z) | Predicted Product Ions (m/z) | Predicted Neutral Loss |

| This compound | C₁₃H₁₆N₂O₆ | 296.28 | 297.10 | 237.08 | CH₃COOH (Acetic Acid) |

| 152.05 | C₇H₈NO₃ (p-Nitrophenyl-serinol backbone) | ||||

| 123.04 | C₆H₅NO₂ (p-Nitrophenol) |

Experimental Protocols

Production of this compound in Corynebacterium hydrocarboclastus

This protocol is adapted from established methods for the cultivation of Corynebacterium species for the production of secondary metabolites.[2]

Materials:

-

Corynebacterium hydrocarboclastus strain

-

Seed medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., Acetate-based medium)[2]

-

Incubator shaker

-

Centrifuge

Protocol:

-

Inoculate a single colony of C. hydrocarboclastus into 50 mL of seed medium in a 250 mL flask.

-

Incubate at 30°C with shaking at 200 rpm for 24-48 hours until a dense culture is obtained.

-

Transfer the seed culture to the production medium at a 1:100 (v/v) ratio.

-

Incubate the production culture at 30°C with shaking at 200 rpm for 5-7 days.

-

Monitor the production of this compound by periodically taking samples for LC-MS analysis.

-

After the desired incubation period, harvest the culture by centrifugation at 8,000 x g for 15 minutes to separate the bacterial cells from the supernatant. The supernatant is expected to contain the secreted this compound.

Sample Preparation from Bacterial Culture Supernatant

This protocol outlines the extraction of this compound from the culture supernatant for LC-MS/MS analysis.

Materials:

-

Bacterial culture supernatant

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator or nitrogen evaporator

-

Methanol (LC-MS grade)

-

0.22 µm syringe filters

Protocol:

-

To 100 mL of the culture supernatant, add an equal volume of ethyl acetate.

-

Mix vigorously for 5 minutes using a separatory funnel.

-

Allow the layers to separate and collect the upper ethyl acetate layer.

-

Repeat the extraction of the aqueous layer twice more with fresh ethyl acetate.

-

Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate.

-

Filter the extract to remove the sodium sulfate.

-

Evaporate the solvent to dryness under reduced pressure using a rotary evaporator or under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 1 mL of methanol (LC-MS grade).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.

Liquid Chromatography (LC) Method

This method is based on typical reversed-phase chromatography conditions for the separation of chloramphenicol and its analogues.

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

Mobile Phase A: 0.1% Formic acid in water Mobile Phase B: 0.1% Formic acid in acetonitrile

Gradient Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 10.0 | 90 |

| 12.0 | 90 |

| 12.1 | 10 |

| 15.0 | 10 |

Flow Rate: 0.4 mL/min Column Temperature: 40°C Injection Volume: 5 µL

Mass Spectrometry (MS) Method

Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

Ionization Mode: Positive Electrospray Ionization (ESI+)

Key MS Parameters:

| Parameter | Recommended Setting |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

MRM Transitions for this compound:

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 297.10 | 237.08 | 15 |

| 297.10 | 152.05 | 25 |

Note: Collision energies should be optimized for the specific instrument used.

Visualizations

Caption: Experimental workflow for the analysis of this compound.

Caption: Proposed fragmentation pathway of this compound in ESI+.

References

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of Corynecin IV

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the NMR spectroscopic analysis of Corynecin IV, a chloramphenicol analogue. The protocols outlined below are intended to assist in the structural verification and characterization of this compound, which is of interest for its potential biological activities.

Introduction to this compound

This compound is a naturally occurring compound isolated from Corynebacterium hydrocarboclastus. It belongs to a class of acyl nitrophenylpropylamines and shares a structural backbone with the antibiotic chloramphenicol. The precise characterization of its chemical structure is paramount for understanding its mechanism of action and for any further drug development efforts. NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of such small molecules in solution.

Chemical Structure: N-[(1R,2R)-1-[(acetyloxy)methyl]-2-hydroxy-2-(4-nitrophenyl)ethyl]-acetamide Molecular Formula: C₁₃H₁₆N₂O₆ Molecular Weight: 296.28 g/mol CAS Number: 40958-11-0[1][][3]

Application of NMR Spectroscopy

NMR spectroscopy is employed to:

-

Confirm the identity of this compound.

-

Elucidate the complete chemical structure, including stereochemistry.

-

Assess the purity of the compound.

-

Study its conformation in solution.

-

Investigate its interaction with biological macromolecules.

Data Presentation

NMR Spectroscopic Data of this compound

The following table summarizes the theoretical ¹H and ¹³C NMR assignments for this compound.

Note: The experimental NMR data for this compound is reported in "The Structures of Corynecins; Chloramphenicol Analogues Produced by a n-Paraffin-grown Bacterium" by Shirahata, K., et al. (1972), Agricultural and Biological Chemistry, 36(12), 2229-2232.[4] This data is not available in the public domain and the primary reference should be consulted for the experimentally obtained chemical shift values and coupling constants.

Table 1: Predicted NMR Data for this compound

| Atom No. | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity & Coupling Constants (Hz) |

| 1 | - | - | - |

| 2 | - | - | - |

| 3 | - | - | - |

| 4 | - | - | - |

| 5 | - | - | - |

| 6 | - | - | - |

| 7 | - | - | - |

| 8 | - | - | - |

| 9 | - | - | - |

| 10 | - | - | - |

| 11 | - | - | - |

| 12 | - | - | - |

| 13 | - | - | - |

Experimental Protocols

Sample Preparation

High-quality NMR spectra are contingent on proper sample preparation.

Materials:

-

This compound (5-10 mg for ¹H NMR, 15-30 mg for ¹³C NMR)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) of high purity (≥99.8% D)

-

High-precision 5 mm NMR tubes

-

Glass Pasteur pipette and glass wool

-

Vortex mixer

Procedure:

-

Weigh the desired amount of this compound directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Vortex the mixture until the sample is completely dissolved.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[5]

-

Cap the NMR tube securely and label it clearly.

NMR Data Acquisition

The following are general protocols for acquiring a standard set of NMR spectra for structural elucidation. Parameters should be optimized based on the specific instrument and sample concentration.

-

Purpose: To determine the number and chemical environment of protons.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Typical Parameters:

-

Spectral Width (SW): 12-16 ppm

-

Number of Scans (NS): 8-16

-

Relaxation Delay (D1): 1-2 seconds

-

Acquisition Time (AQ): 2-4 seconds

-

Temperature: 298 K

-

-

Purpose: To determine the number and type of carbon atoms (e.g., methyl, methylene, methine, quaternary).

-

Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Typical Parameters:

-

Spectral Width (SW): 200-240 ppm

-

Number of Scans (NS): 1024 or more, depending on concentration

-

Relaxation Delay (D1): 2 seconds

-

Acquisition Time (AQ): 1-2 seconds

-

Temperature: 298 K

-

-

Purpose: To identify proton-proton spin-spin couplings, revealing which protons are connected through 2-3 bonds.

-

Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').

-

Typical Parameters:

-

Spectral Width (SW) in F1 and F2: Same as the ¹H spectrum.

-

Number of Increments (F1): 256-512

-

Number of Scans (NS): 2-4 per increment

-

Relaxation Delay (D1): 1.5 seconds

-

-

Purpose: To identify direct one-bond correlations between protons and carbons.

-

Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3').

-

Typical Parameters:

-

Spectral Width (SW) in F2 (¹H): Same as the ¹H spectrum.

-

Spectral Width (SW) in F1 (¹³C): 160-180 ppm.

-

Number of Increments (F1): 128-256

-

Number of Scans (NS): 4-8 per increment

-

Relaxation Delay (D1): 1.5 seconds

-

-

Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting molecular fragments.

-

Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf').

-

Typical Parameters:

-

Spectral Width (SW) in F2 (¹H): Same as the ¹H spectrum.

-

Spectral Width (SW) in F1 (¹³C): 200-220 ppm.

-

Number of Increments (F1): 256-400

-

Number of Scans (NS): 8-16 per increment

-

Relaxation Delay (D1): 1.5 seconds

-

Long-range coupling delay optimized for ~8 Hz.

-

Mandatory Visualizations

References

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Corynecin IV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynecin IV is a naturally occurring antibiotic belonging to the corynecin complex, a group of chloramphenicol-like acyl nitrophenylpropylamines.[1] It is produced by the bacterium Corynebacterium hydrocarboclastus.[1] Like chloramphenicol, this compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] The mechanism of action is presumed to be similar to that of chloramphenicol, which involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of peptide bonds.[2][3]

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test. This information is crucial for understanding the potency and spectrum of activity of this compound and is a critical step in the evaluation of new antimicrobial agents.

Data Presentation

The determination of the MIC of this compound against a panel of relevant bacterial strains is essential for characterizing its antimicrobial profile. The results of such an assay should be presented in a clear and organized manner to facilitate comparison and interpretation. Below is a template for presenting MIC data for this compound. Researchers should populate this table with their experimentally determined values.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

| Bacterial Strain | ATCC Number | Gram Stain | This compound MIC (µg/mL) | Chloramphenicol MIC (µg/mL) (Optional Control) |

| Escherichia coli | 25922 | Gram-Negative | Enter Data | Enter Data |

| Staphylococcus aureus | 29213 | Gram-Positive | Enter Data | Enter Data |

| Pseudomonas aeruginosa | 27853 | Gram-Negative | Enter Data | Enter Data |

| Bacillus subtilis | 6633 | Gram-Positive | Enter Data | Enter Data |

| Enterococcus faecalis | 29212 | Gram-Positive | Enter Data | Enter Data |

| Klebsiella pneumoniae | 13883 | Gram-Negative | Enter Data | Enter Data |

| Corynebacterium glutamicum | 13032 | Gram-Positive | Enter Data | Enter Data |

Experimental Protocols

This section provides a detailed methodology for determining the MIC of this compound using the broth microdilution method. This method is a widely accepted standard for antimicrobial susceptibility testing.

Materials

-

This compound (CAS Number: 40958-11-0)

-

Sterile 96-well, round-bottom microtiter plates

-

Sterile test tubes

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., from ATCC)

-

Spectrophotometer

-

Sterile pipette tips and multichannel pipettor

-

Incubator (35 ± 2°C)

-

Vortex mixer

-

Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

-

0.5 McFarland turbidity standard

Preparation of Reagents

-

This compound Stock Solution:

-

Accurately weigh a sufficient amount of this compound powder.

-

Dissolve the powder in a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or ethanol, followed by dilution in sterile CAMHB) to prepare a stock solution of a known high concentration (e.g., 1280 µg/mL). The stock solution should be at least 10 times the highest concentration to be tested.

-

Sterilize the stock solution by membrane filtration if necessary, ensuring the compound does not bind to the filter.

-

-

Bacterial Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Transfer the colonies to a tube containing sterile saline or CAMHB.

-

Vortex the tube to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (OD at 625 nm should be between 0.08 and 0.13).

-

Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution followed by a 1:2 dilution in the plate.

-

Broth Microdilution Assay Procedure

-

Plate Setup:

-

Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate, except for the first column.

-

Add 100 µL of the highest concentration of the this compound working solution to the wells in the first column.

-

-

Serial Dilution:

-

Using a multichannel pipettor, perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well.

-

Continue this serial dilution across the plate to the desired final concentration, discarding 50 µL from the last column of dilutions.

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum (at 1 x 10⁶ CFU/mL) to each well, resulting in a final volume of 100 µL and a final bacterial concentration of 5 x 10⁵ CFU/mL.

-

Include a positive control well (containing only inoculated broth) and a negative control well (containing only uninoculated broth).

-

-

Incubation:

-

Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading the Results:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. An ELISA reader can also be used to measure the optical density at 600 nm to determine growth inhibition.

-

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for the broth microdilution MIC assay.

Signaling Pathway (Hypothesized Mechanism of Action)

Caption: Hypothesized mechanism of this compound action.

References

Application Notes and Protocols for Zone of Inhibition Assay Using Corynecin IV

These application notes provide a detailed protocol for determining the antimicrobial activity of Corynecin IV using the zone of inhibition assay. This method is a rapid and qualitative way to assess the ability of an antimicrobial agent to inhibit the growth of a specific microorganism.

Introduction

This compound is a naturally occurring acyl nitrophenylpropylamine, belonging to a complex of chloramphenicol-like compounds.[1] It was first isolated from Corynebacterium hydrocarboclastus in 1972.[1] This compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.[1] While it is noted to be less potent than chloramphenicol, this compound exhibits a similar spectrum of activity.[1] The zone of inhibition assay, also known as the Kirby-Bauer test, is a widely used method to evaluate the antimicrobial efficacy of a substance.[2] The assay involves placing a disk impregnated with the antimicrobial agent onto an agar plate inoculated with a test microorganism. The agent diffuses into the agar, and if it is effective at inhibiting microbial growth, a clear area, or "zone of inhibition," will appear around the disk. The size of this zone is indicative of the antimicrobial's potency.

Principle of the Method

The zone of inhibition assay is based on the diffusion of an antimicrobial agent from a concentrated source through an agar medium. A sterile disk containing a known concentration of this compound is placed on the surface of an agar plate that has been uniformly inoculated with a specific bacterium. During incubation, the compound diffuses outward from the disk, creating a concentration gradient in the agar. If the microorganism is susceptible to this compound, its growth will be inhibited in the area surrounding the disk where the concentration of the compound is above the minimum inhibitory concentration (MIC). This results in a clear circular zone of no growth. The diameter of this zone is measured and can be correlated with the susceptibility of the microorganism to the antimicrobial agent.

Materials and Reagents

-

This compound

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA)

-

Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile saline solution (0.85% NaCl) or phosphate-buffered saline (PBS)

-

McFarland turbidity standards (0.5 standard)

-

Sterile swabs

-

Petri dishes (90 mm or 150 mm)

-

Incubator (35-37°C)

-

Calipers or ruler

Experimental Protocol

Preparation of Bacterial Inoculum

-

From a pure culture of the test microorganism, select 3-5 well-isolated colonies of the same morphological type.

-

Transfer the colonies to a tube containing 4-5 mL of sterile saline or PBS.

-

Vortex the tube to create a smooth suspension of the bacteria.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria to increase turbidity or sterile saline/PBS to decrease it. This suspension will contain approximately 1-2 x 10⁸ CFU/mL.

Inoculation of Agar Plates

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.

-

Rotate the swab several times and press it firmly against the inside wall of the tube above the fluid level to remove excess inoculum.

-

Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate. This should be done in three directions, rotating the plate approximately 60 degrees after each application to ensure uniform growth.

-

Allow the plate to sit for 3-5 minutes to allow the surface to dry before applying the disks.

Application of this compound Disks

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions to obtain the desired concentrations for testing.

-

Aseptically apply a known volume (typically 10-20 µL) of each this compound dilution onto a sterile filter paper disk. Allow the solvent to evaporate completely in a sterile environment.

-

Using sterile forceps, place the this compound-impregnated disks onto the inoculated surface of the MHA plates.

-

Gently press the disks down to ensure complete contact with the agar surface.

-

Ensure the disks are distributed evenly and are not placed too close to the edge of the plate or to each other (at least 24 mm apart from center to center).

-

A disk impregnated with the solvent alone should be used as a negative control. A disk with a known antibiotic (e.g., chloramphenicol) can be used as a positive control.

Incubation

-

Invert the plates and place them in an incubator set at 35-37°C.

-

Incubate for 18-24 hours.

Interpretation of Results

-

After the incubation period, observe the plates for the presence of zones of inhibition.

-

Measure the diameter of the zones of inhibition in millimeters (mm) using a ruler or calipers. The measurement should include the diameter of the disk.

-

The results are typically interpreted as susceptible, intermediate, or resistant based on standardized charts for specific antibiotics. As this compound is not a standard clinical antibiotic, these interpretations would need to be established based on further studies correlating zone size with MIC values.

Data Presentation

The following table presents hypothetical data for the zone of inhibition of this compound against common bacterial strains. This data is for illustrative purposes only.

| Test Microorganism | This compound Concentration (µ g/disk ) | Zone of Inhibition (mm) |

| Staphylococcus aureus ATCC 25923 | 10 | 15 |

| 30 | 22 | |

| 50 | 28 | |

| Escherichia coli ATCC 25922 | 10 | 12 |

| 30 | 18 | |

| 50 | 24 | |

| Pseudomonas aeruginosa ATCC 27853 | 10 | 8 |

| 30 | 11 | |

| 50 | 14 | |

| Enterococcus faecalis ATCC 29212 | 10 | 13 |

| 30 | 19 | |

| 50 | 25 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the zone of inhibition assay.

Mechanism of Action of this compound (Chloramphenicol-like)

This compound is expected to have a mechanism of action similar to that of chloramphenicol, which involves the inhibition of bacterial protein synthesis. Chloramphenicol binds to the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds.

Caption: Proposed mechanism of action for this compound.

References

Application Notes and Protocols for the Experimental Use of Corynecin IV in Bacterial Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Corynecin IV, a chloramphenicol-like antibiotic, in bacterial culture. This document includes its mechanism of action, guidance on its application, and detailed protocols for susceptibility testing.

Introduction

This compound is an antibiotic belonging to the acyl nitrophenylpropylamine class, structurally similar to chloramphenicol. It is a naturally occurring compound isolated from Corynebacterium hydrocarboclastus.[1] this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, although it is generally less potent than chloramphenicol.[1][2] Its mode of action, like chloramphenicol, is the inhibition of bacterial protein synthesis, making it a valuable tool for research in antibacterial drug discovery and microbial physiology.

Mechanism of Action

This compound, analogous to chloramphenicol, functions by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically targeting the peptidyl transferase center. This binding event physically obstructs the positioning of the aminoacyl-tRNA in the A-site, thereby preventing the formation of peptide bonds and halting the elongation of the polypeptide chain. This targeted inhibition of protein synthesis ultimately leads to a bacteriostatic effect, suppressing bacterial growth and replication.

Caption: Mechanism of action of this compound.

Data Presentation: Antibacterial Spectrum

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively documented in publicly available literature, the following table provides an illustrative example of its expected activity based on its known characteristics as a broad-spectrum antibiotic, less potent than chloramphenicol. These values are for demonstration purposes and should be experimentally determined for specific bacterial strains.

| Bacterial Strain | Type | Illustrative MIC of this compound (µg/mL) | Illustrative MIC of Chloramphenicol (µg/mL) |

| Staphylococcus aureus | Gram-positive | 8 - 32 | 2 - 8 |

| Streptococcus pneumoniae | Gram-positive | 16 - 64 | 4 - 16 |

| Enterococcus faecalis | Gram-positive | 32 - 128 | 8 - 32 |

| Escherichia coli | Gram-negative | 16 - 64 | 4 - 16 |

| Pseudomonas aeruginosa | Gram-negative | >128 | >128 |

| Klebsiella pneumoniae | Gram-negative | 32 - 128 | 8 - 32 |

Experimental Protocols

The following are detailed protocols for the experimental use of this compound in bacterial culture, focusing on the determination of its antibacterial activity.

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile stock solution of this compound for use in antibacterial assays.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO) or Ethanol

-

Sterile microcentrifuge tubes

-

Sterile-filtered pipette tips

-

Vortex mixer

Procedure:

-

Calculate the required amount of this compound powder to prepare a stock solution of a desired concentration (e.g., 10 mg/mL).

-

Weigh the this compound powder aseptically in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO or ethanol to the tube.

-

Vortex the tube until the this compound is completely dissolved.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Caption: Workflow for this compound stock solution preparation.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

-

Sterile pipette and multichannel pipette

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum:

-

Culture the test bacterium overnight in an appropriate broth medium.

-

Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Further dilute the standardized suspension 1:150 in the broth to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

-

Preparation of this compound Dilutions:

-

Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

-

Add 200 µL of the highest concentration of this compound to be tested to the wells in the first column.

-